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Compound of Interest

Compound Name: 3-Bromocarbazole

Cat. No.: B074684 Get Quote

Introduction

3-Bromo-9H-carbazole is a versatile heterocyclic building block extensively utilized as a key

intermediate in the synthesis of a wide array of pharmaceutical compounds and bioactive

molecules.[1][2][3] Its carbazole core is a recognized pharmacophore found in numerous

natural products and synthetic drugs, exhibiting a broad spectrum of biological activities,

including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[4][5] The

presence of a bromine atom at the C-3 position provides a reactive handle for introducing

molecular diversity through various cross-coupling reactions, making it an invaluable precursor

in drug discovery and development.

These application notes provide detailed protocols and methodologies for utilizing 3-
Bromocarbazole in two of the most powerful C-C and C-N bond-forming reactions in medicinal

chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. A protocol

for the synthesis of the 3-Bromocarbazole starting material is also included.

Physicochemical Properties of 3-Bromo-9H-carbazole

A summary of the key physicochemical properties of 3-Bromocarbazole is presented below.
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Property Value

CAS Number 1592-95-6

Molecular Formula C₁₂H₈BrN

Molecular Weight 246.11 g/mol

Appearance White to light yellow solid

Melting Point 195-201 °C

Boiling Point 409.2 °C at 760 mmHg

Purity ≥98%

Protocol 1: Synthesis of 3-Bromo-9H-carbazole
This protocol details the direct bromination of 9H-carbazole to produce the 3-Bromocarbazole
intermediate. The reaction utilizes N-bromosuccinimide (NBS) as the brominating agent.

Reaction Workflow
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Workflow for the Synthesis of 3-Bromocarbazole
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Caption: A typical experimental workflow for the synthesis of 3-Bromocarbazole.
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Materials and Reagents

Reagent
Molar Mass ( g/mol
)

Quantity (mmol) Mass/Volume

9H-Carbazole 167.21 5.96 1.0 g

N-Bromosuccinimide

(NBS)
177.98 5.98 1.1 g

Dimethylformamide

(DMF)
73.09 - ~25 mL

Distilled Water 18.02 - As needed

Ethyl Acetate 88.11 - As needed

Chloroform 119.38 - As needed

Sodium Sulfate

(anhydrous)
142.04 - As needed

Experimental Procedure

Reaction Setup: In a round-bottom flask, dissolve carbazole (1.0 g, 5.96 mmol) in

dimethylformamide (15 mL). Stir the solution at room temperature for 15 minutes.

Addition of Brominating Agent: Cool the flask to 0 °C in an ice bath. Separately, dissolve N-

bromosuccinimide (1.1 g, 5.98 mmol) in DMF (10 mL). Add this NBS solution dropwise to the

cooled carbazole solution.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 24 hours.

Work-up: Pour the reaction mixture into a beaker containing distilled water. A cream-colored

precipitate will form.

Isolation: Filter the precipitate under vacuum and wash thoroughly with distilled water (3 x 20

mL).
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Purification: Dissolve the crude solid in ethyl acetate, dry the solution over anhydrous sodium

sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

Recrystallization: Recrystallize the crude product from chloroform to obtain pure 3-Bromo-

9H-carbazole as white crystals. The typical reported yield is around 47%.

Application Note 1: C-C Bond Formation via Suzuki-
Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds. For 3-Bromocarbazole, this reaction is instrumental in

synthesizing 3-arylcarbazole derivatives, which are precursors to a variety of bioactive

molecules, including analogues of the anticancer agent Ellipticine.
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Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
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General Workflow for Buchwald-Hartwig Amination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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